molecular formula C11H13BrF3NO3S B1421220 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020252-98-5

4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1421220
CAS No.: 1020252-98-5
M. Wt: 376.19 g/mol
InChI Key: PPPXHLZRJSLAJM-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H13BrF3NO3S and its molecular weight is 376.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : Research has shown that zinc phthalocyanines substituted with benzenesulfonamide derivatives, similar in structure to 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide, exhibit promising properties for photodynamic therapy. These compounds have been found to possess high singlet oxygen quantum yields, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Photophysicochemical Properties : Further studies on zinc(II) phthalocyanines with benzenesulfonamide derivative substituents have highlighted their photophysical and photochemical properties. These properties are essential for their role as photosensitizers in photocatalytic applications, suggesting their utility in various scientific and industrial processes (Öncül, Öztürk, & Pişkin, 2021).

  • Spectroscopic and Aggregation Properties : The aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanines substituted with similar benzenesulfonamide units have been explored, indicating their potential as photosensitizer candidates in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Chemical Structure and Properties

  • Crystal Structure Analysis : Studies on the crystal structures of N-phenylbenzenesulfonamides, which include derivatives similar to this compound, have provided insights into their molecular geometry and potential applications in crystal engineering and pharmaceutical design (Gelbrich, Threlfall, & Hursthouse, 2012).

  • Steric Pressure and Chemical Reactivity : Research on the steric effects of trifluoromethyl groups in benzenesulfonamides has revealed their impact on chemical reactivity, suggesting potential applications in synthetic chemistry and material science (Schlosser et al., 2006).

Synthesis and Reactions

  • Electrophilic Bromoamidation : A study demonstrated a catalyst-free and metal-free bromoamidation of unactivated olefins using compounds like 4-(Trifluoromethyl)benzenesulfonamide. This highlights a potential method for the synthesis of complex molecules, including those related to this compound (Yu, Chen, Cheng, & Yeung, 2015).

  • Synthesis of Benzenesulfonamide Derivatives : Research on the synthesis of benzenesulfonamide derivatives, including those similar to this compound, has been conducted. These derivatives have potential applications in pharmaceuticals and chemical industries (Gao, Xu, Wang, Zheng, 2014).

Properties

IUPAC Name

4-bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO3S/c1-19-6-2-5-16-20(17,18)8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7,16H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPXHLZRJSLAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674359
Record name 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-98-5
Record name 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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